N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide
Description
N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group linked to an acetamide backbone, with a sulfanyl (-S-) bridge connecting the acetamide to an isoquinolin-1-yl moiety. This structural motif combines aromatic, heterocyclic, and sulfur-containing functionalities, which are common in bioactive compounds targeting enzymes or receptors.
Properties
Molecular Formula |
C17H13FN2OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-isoquinolin-1-ylsulfanylacetamide |
InChI |
InChI=1S/C17H13FN2OS/c18-13-5-7-14(8-6-13)20-16(21)11-22-17-15-4-2-1-3-12(15)9-10-19-17/h1-10H,11H2,(H,20,21) |
InChI Key |
IZUYNWLDLWGWID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Isoquinoline Moiety: Isoquinoline can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Sulfanylacetamide Linkage: This step involves the reaction of the isoquinoline derivative with a thiol reagent to form the sulfanyl group, followed by acylation with an acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophiles like bromine (Br2) or nitrating agents under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHFNOS
Molecular Weight : 295.38 g/mol
The compound features a fluorophenyl group attached to an isoquinoline moiety via a sulfanyl linkage, which plays a crucial role in its biological activity.
Anti-inflammatory Applications
Recent studies indicate that N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide exhibits promising anti-inflammatory properties.
- Mechanism of Action : The compound modulates cyclic adenosine monophosphate (cAMP) levels, which are critical in inflammatory pathways. This modulation can lead to reduced inflammatory responses in various animal models.
- Case Study : A study involving the administration of this compound in mouse models demonstrated a significant reduction in markers of inflammation, suggesting its potential utility in treating conditions like rheumatoid arthritis.
Antimicrobial Activity
The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Minimum Inhibitory Concentration (MIC) :
Organism MIC (µg/mL) Staphylococcus aureus 0.5 Escherichia coli 1.0
Research indicates that the presence of the fluorine atom enhances the compound's lipophilicity and bioavailability, contributing to its antimicrobial activity .
Anticancer Properties
This compound has been investigated for its anticancer potential.
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in cancer cells.
- Case Study : In vitro studies have demonstrated that similar compounds with a sulfanyl group exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies suggest that this compound has favorable bioavailability profiles.
- Bioavailability Studies : Related compounds have shown oral bioavailability rates ranging from 32% to 48% in animal models, indicating potential for therapeutic use .
Data Summary Table
The following table summarizes the biological activities and findings related to this compound:
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The isoquinoline moiety could be involved in binding to DNA or proteins, while the fluorophenyl group may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide and its analogs:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations and Research Findings
Structural Variations and Bioactivity: The isoquinolin-1-ylsulfanyl group in the target compound distinguishes it from analogs like flufenacet (thiadiazole) or imidazole-based derivatives. Flufenacet’s thiadiazole moiety is critical for its herbicidal activity, inhibiting fatty acid elongases in plants . Sulfur-containing bridges (e.g., sulfanyl or thiadiazole) enhance metabolic stability and ligand-receptor interactions. For example, the quinazolin-2-ylsulfanyl analog () shares the sulfanyl bridge but lacks activity data, highlighting the need for empirical testing .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for related acetamides. For instance, click chemistry (copper-catalyzed azide-alkyne cycloaddition) was used to synthesize triazole-containing analogs (), suggesting adaptable routes for introducing heterocycles .
- Chloroacetamide intermediates (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide, ) are common precursors for sulfanyl or heterocyclic substitutions, enabling modular synthesis .
Physicochemical Properties: The 4-fluorophenyl group enhances lipophilicity and bioavailability across analogs. For example, flufenacet’s logP (~3.5) aligns with herbicidal requirements for membrane permeability . Isoquinoline vs.
Contradictions and Gaps: While flufenacet’s mechanism is well-documented, the biological role of the isoquinoline-sulfanyl group in the target compound is unclear. provides only structural data, emphasizing the need for enzymatic or cellular assays . Supplier-listed analogs () lack peer-reviewed activity data, underscoring the importance of primary research for validation.
Biological Activity
N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a 4-fluorophenyl group, an isoquinoline moiety, and a sulfanyl acetamide functional group. The synthesis typically involves multi-step processes that allow for the modification of substituents to enhance biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antiviral Activity :
- Similar compounds have been shown to inhibit the helicase-primase complex in herpes simplex virus (HSV) infections, suggesting potential antiviral properties for this compound.
- Anticancer Properties :
- Neuroprotective Effects :
- Antimicrobial Activity :
1. Antiviral Efficacy
A study exploring the antiviral effects of isoquinoline derivatives found that certain modifications led to enhanced activity against HSV. The mechanism was attributed to the inhibition of viral replication processes, which could be extrapolated to this compound based on structural similarities.
2. Anticancer Screening
In a comprehensive screening of various isoquinoline compounds against 60 cancer cell lines, several derivatives showed significant inhibitory effects on tumor growth. Notably, compounds with fluorinated phenyl groups exhibited increased potency, indicating that this compound may also demonstrate similar effects .
3. Neuroprotective Studies
Research on neuroprotective agents revealed that isoquinoline-based compounds could reduce oxidative stress in neuronal cells, offering a pathway for potential treatments for conditions like Alzheimer’s disease .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
